molecular formula C15H20N2O3S B8110960 Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide

Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide

Cat. No.: B8110960
M. Wt: 308.4 g/mol
InChI Key: KTZGRMNWJCGLEK-ILXRZTDVSA-N
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Description

Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide is a complex heterocyclic compound It features an azepine ring fused with an isothiazole ring, and it contains an epoxy group and a phenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide typically involves multi-step organic reactions. One common method includes the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using efficient catalysts, such as palladium on carbon, and optimizing reaction conditions like temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to open the epoxy ring or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azepine or isothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reductions, potassium tert-butoxide for deprotonation, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the epoxy group can lead to the formation of diols, while oxidation can introduce ketone or aldehyde functionalities .

Scientific Research Applications

Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,5S,7R)-3-(2-phenylethyl)-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-21(19)14-8-13-9-16-10-15(14,20-13)11-17(21)7-6-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGRMNWJCGLEK-ILXRZTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC3(C1S(=O)(=O)N(C3)CCC4=CC=CC=C4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@]3([C@H]1S(=O)(=O)N(C3)CCC4=CC=CC=C4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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